Home > Products > Screening Compounds P1482 > Nav1.7 blocker 24
Nav1.7 blocker 24 -

Nav1.7 blocker 24

Catalog Number: EVT-2501926
CAS Number:
Molecular Formula: C20H16Cl2F3N3O3
Molecular Weight: 474.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nav1.7 blocker 24 is a compound identified as a selective inhibitor of the voltage-gated sodium channel Nav1.7, which plays a critical role in pain signaling. This compound has garnered attention due to its potential therapeutic applications in treating chronic pain conditions without the side effects associated with traditional analgesics.

Source

The discovery of Nav1.7 blocker 24 is rooted in extensive research on ion channels, particularly focusing on the Nav1.7 subtype, which is predominantly expressed in sensory neurons. Various studies have explored different chemical scaffolds and screening methods to identify effective inhibitors of this channel, including high-throughput screening and structure-based design approaches.

Classification

Nav1.7 blocker 24 can be classified as a small molecule inhibitor targeting the Nav1.7 sodium channel. It belongs to a category of compounds that selectively modulate ion channel activity, which is crucial for developing new analgesics with fewer side effects compared to existing medications.

Synthesis Analysis

Methods

The synthesis of Nav1.7 blocker 24 typically involves solid-phase peptide synthesis or solution-phase synthesis, depending on the specific structure of the compound. For instance, synthetic strategies may include:

  • Solid-Phase Synthesis: This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
  • Solution-Phase Synthesis: Involves the assembly of the compound in solution, often utilizing coupling reagents to facilitate bond formation between amino acids.

Technical Details

The synthesis may also require specific purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials. Characterization techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of Nav1.7 blocker 24.

Molecular Structure Analysis

Structure

The molecular structure of Nav1.7 blocker 24 is characterized by its unique arrangement of atoms that confer its selective binding affinity for the Nav1.7 channel. The precise molecular formula and three-dimensional conformation are essential for understanding its interaction with the target protein.

Data

Structural data can be obtained through crystallography or computational modeling, providing insights into how the compound fits into the binding site of Nav1.7 and how modifications to its structure affect its potency and selectivity.

Chemical Reactions Analysis

Reactions

The synthesis of Nav1.7 blocker 24 may involve several key chemical reactions, including:

  • Peptide Bond Formation: Essential for constructing the backbone of peptide-based inhibitors.
  • Side Chain Modifications: These reactions enhance selectivity and potency by introducing functional groups that interact favorably with the target site on Nav1.7.

Technical Details

Reactions are typically monitored using analytical techniques such as thin-layer chromatography or HPLC to ensure that they proceed efficiently and yield high-purity products.

Mechanism of Action

Process

Nav1.7 blocker 24 exerts its pharmacological effects by binding to specific sites on the Nav1.7 channel, inhibiting sodium ion influx during neuronal depolarization. This action disrupts pain signaling pathways, providing analgesic effects.

Data

Electrophysiological studies demonstrate that Nav1.7 blocker 24 can significantly reduce peak sodium currents in neurons expressing Nav1.7, indicating its effectiveness as a blocker at clinically relevant concentrations.

Physical and Chemical Properties Analysis

Physical Properties

Nav1.7 blocker 24 is typically a solid at room temperature with a defined melting point, solubility profile, and stability under various conditions (e.g., pH and temperature).

Chemical Properties

  • Molecular Weight: The molecular weight is crucial for understanding pharmacokinetics.
  • LogP Value: Indicates lipophilicity, affecting absorption and distribution.
  • pKa Values: Provide insights into ionization at physiological pH, impacting bioavailability.

Relevant data from studies can illustrate these properties quantitatively, helping predict behavior in biological systems.

Applications

Scientific Uses

Nav1.7 blocker 24 has potential applications in:

  • Pain Management: As an analgesic agent targeting chronic pain conditions.
  • Research Tools: To study sodium channel function and pain pathways in experimental models.
  • Drug Development: Serving as a lead compound for further optimization and development into clinically viable medications.

The ongoing research into selective Nav1.7 inhibitors like blocker 24 highlights their significance in advancing pain management therapies while minimizing adverse effects associated with non-selective analgesics.

Introduction to Nav1.7 as a Therapeutic Target in Nociceptive Signaling

Role of Voltage-Gated Sodium Channels in Pain Pathophysiology

Voltage-gated sodium channels are transmembrane proteins essential for the generation and propagation of action potentials in excitable cells. Nine distinct isoforms (Nav1.1–Nav1.9) exist, with Nav1.7, Nav1.8, and Nav1.9 preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglia and trigeminal ganglia [5] [7]. Nav1.7, encoded by the SCN9A gene, exhibits unique biophysical properties: it activates at relatively hyperpolarized membrane potentials (−50 mV to −30 mV) and generates "ramp currents" in response to slow, subthreshold depolarizations. This allows Nav1.7 to amplify generator potentials and lower the threshold for action potential initiation in nociceptors [5] [8]. During neuropathic or inflammatory pain states, pathological changes such as upregulation of Nav1.7 expression, redistribution within neurons, and hyperpolarizing shifts in activation kinetics enhance neuronal excitability. This leads to ectopic firing, spontaneous pain, and allodynia [7] [8].

Table 1: Key Sodium Channel Isoforms in Nociception

IsoformGeneTissue DistributionTTX SensitivityRole in Nociception
Nav1.7SCN9ADRG, TG, sympathetic gangliaSensitive (nM)Threshold control, ramp currents
Nav1.8SCN10ADRG, TG (nociceptors)Resistant (μM)Action potential upstroke, cold pain
Nav1.9SCN11ADRG, TG (nociceptors)Resistant (μM)Persistent current, inflammatory pain
Nav1.3SCN3ADRG (upregulated after injury)SensitiveNeuronal hyperexcitability

Data compiled from [2] [5] [7]

Genetic and Functional Validation of Nav1.7 in Human Pain Syndromes

Human genetic studies provide compelling validation for Nav1.7 as an analgesic target. Loss-of-function mutations in SCN9A cause congenital insensitivity to pain (CIP), a rare autosomal recessive disorder. Individuals with CIP exhibit a complete absence of pain perception while retaining normal motor, cognitive, and sensory functions (e.g., touch, temperature discrimination). Over 300 cases worldwide have documented SCN9A nonsense mutations that produce truncated, nonfunctional Nav1.7 proteins, preventing integration into sodium channels and impairing pain signal transmission [1] [4]. Gain-of-function mutations cause severe inherited pain syndromes:

  • Erythromelalgia: Characterized by episodic burning pain, redness, and swelling in extremities (prevalence: 1–2/100,000). Mutations (e.g., I848T) enhance Nav1.7 activation, increase sodium influx, and induce hyperexcitability in peripheral nociceptors. Symptoms are triggered by warmth, exercise, or stress [1] [7].
  • Paroxysmal Extreme Pain Disorder (PEPD): Causes rectal, ocular, or mandibular pain attacks with autonomic symptoms (e.g., bradycardia). Mutations (e.g., S241T) impair channel inactivation, allowing persistent sodium currents [1] [4].

Table 2: Human Pain Syndromes Linked to SCN9A Mutations

DisorderMutation TypeFunctional ConsequenceKey SymptomsPrevalence
Congenital Insensitivity to PainNonsense (recessive)Nonfunctional channelsAbsence of pain, anosmia~300 reported cases
ErythromelalgiaMissense (dominant)Enhanced activationDistal burning pain, redness1–2/100,000
Paroxysmal Extreme Pain DisorderMissense (dominant)Impaired inactivationAutonomic storms, trigeminal pain~500 reported cases

Data sourced from [1] [4] [7]

Mechanistically, CIP phenotypes confirm that Nav1.7 is indispensable for pain signaling, while erythromelalgia and PEPD demonstrate that hyperactive Nav1.7 alone is sufficient to drive severe pain [1] [4] [8].

Pharmacological Rationale for Subtype-Selective Nav1.7 Blockade

Non-selective sodium channel blockers (e.g., lidocaine, carbamazepine) are used for neuropathic pain but have dose-limiting side effects (e.g., cognitive impairment, cardiotoxicity) due to actions on Nav1.1–Nav1.6 in the central nervous system and heart [2] [7]. Subtype-selective Nav1.7 inhibition aims to provide analgesia while avoiding these liabilities. Structural studies reveal Nav1.7-specific druggable sites:

  • The intracellular gate (Site BIG): Bupivacaine and carbamazepine bind beneath the activation gate, stabilizing it in a closed state [6].
  • Fenestrations (III–IV and IV–I): Hydrophobic pathways allow state-dependent access for small molecules like vixotrigine [6].
  • Voltage-Sensor Domain IV (VSD4): Site for allosteric modulators (e.g., PF-05089771), which inhibit channel activation without pore blockade [6] [8].

Compound 24 (AXON 1791; chemical name: 2-(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)-N-((6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methyl)acetamide) exemplifies a selective Nav1.7 antagonist. Its design incorporates:

  • A biaryl ether sulfonamide scaffold optimizing Nav1.7 affinity.
  • Electrophysiological selectivity (>100-fold over Nav1.5; Nav1.7 pIC₅₀ = 6.75 vs. Nav1.5 pIC₅₀ < 4.48) [10].
  • State-dependent blocking, preferentially binding to inactivated channels in depolarized nociceptors [6] [8].

Properties

Product Name

Nav1.7 blocker 24

IUPAC Name

2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]acetamide

Molecular Formula

C20H16Cl2F3N3O3

Molecular Weight

474.3 g/mol

InChI

InChI=1S/C20H16Cl2F3N3O3/c1-11-13(19(28-31-11)18-14(21)3-2-4-15(18)22)7-16(29)26-8-12-5-6-17(27-9-12)30-10-20(23,24)25/h2-6,9H,7-8,10H2,1H3,(H,26,29)

InChI Key

SOEIDCOJJGHLKZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CC(=O)NCC3=CN=C(C=C3)OCC(F)(F)F

Solubility

not available

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CC(=O)NCC3=CN=C(C=C3)OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.